molecular formula C19H17N3O4S B2762052 1-(4-ethoxyphenyl)-3-{[(3-nitrophenyl)methyl]sulfanyl}-1,2-dihydropyrazin-2-one CAS No. 946293-92-1

1-(4-ethoxyphenyl)-3-{[(3-nitrophenyl)methyl]sulfanyl}-1,2-dihydropyrazin-2-one

Cat. No.: B2762052
CAS No.: 946293-92-1
M. Wt: 383.42
InChI Key: GKIPDLYWJOMAIA-UHFFFAOYSA-N
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Description

This compound is a dihydropyrazin-2-one derivative characterized by a 4-ethoxyphenyl group at position 1 and a sulfanyl-linked 3-nitrobenzyl substituent at position 2. Dihydropyrazinones are of interest in medicinal chemistry due to their structural versatility, often serving as scaffolds for enzyme inhibitors or receptor modulators.

Properties

IUPAC Name

1-(4-ethoxyphenyl)-3-[(3-nitrophenyl)methylsulfanyl]pyrazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O4S/c1-2-26-17-8-6-15(7-9-17)21-11-10-20-18(19(21)23)27-13-14-4-3-5-16(12-14)22(24)25/h3-12H,2,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKIPDLYWJOMAIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C=CN=C(C2=O)SCC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-ethoxyphenyl)-3-{[(3-nitrophenyl)methyl]sulfanyl}-1,2-dihydropyrazin-2-one is a synthetic compound that has garnered interest due to its potential biological activities. This article reviews its biological activity, focusing on its anti-inflammatory properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound can be characterized by the following structural formula:

  • IUPAC Name : this compound
  • Molecular Formula : C17H18N2O3S
  • Molecular Weight : 342.40 g/mol

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of similar compounds within the same chemical family. For instance, a related compound, (E)-1-(4-ethoxyphenyl)-3-(4-nitrophenyl)-prop-2-en-1-one, was shown to inhibit lipopolysaccharide (LPS)-induced inflammation in macrophages. This compound significantly reduced the release of pro-inflammatory cytokines such as TNF-α and IL-6 and inhibited the expression of cyclooxygenase-2 (COX-2) .

The mechanisms through which these compounds exert their anti-inflammatory effects often involve modulation of the NF-κB signaling pathway. Specifically, they are known to:

  • Decrease phosphorylation of IκBα.
  • Inhibit nuclear translocation of p65.
  • Suppress NF-κB-dependent transcriptional activity.

These actions collectively contribute to the reduced inflammatory response observed in experimental models .

Case Studies

  • In Vitro Studies : In vitro experiments demonstrated that treatment with this compound led to a marked decrease in mRNA levels for various inflammatory markers, including IL-1β and iNOS. This indicates a potential for this compound in managing inflammatory diseases .
  • In Vivo Studies : Animal models have shown that compounds with similar structures can provide protection against LPS-induced mortality, suggesting their potential use as therapeutic agents in acute inflammatory conditions .

Data Table: Biological Activity Summary

Activity Type Effect Mechanism Reference
Anti-inflammatoryInhibition of TNF-α and IL-6NF-κB pathway suppression
Cytokine ProductionReduced IL-1β, IL-6Decreased mRNA expression
COX-2 ExpressionInhibitionModulation of inflammatory signaling

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their differences:

Compound Name Substituents (Position 1/Position 3) Molecular Weight CAS Number Key Structural Differences Potential Applications (Inferred)
1-(4-Ethoxyphenyl)-3-{[(3-Nitrophenyl)Methyl]Sulfanyl}-1,2-Dihydropyrazin-2-One (Target) 4-Ethoxyphenyl / 3-Nitrobenzylsulfanyl Not Provided Not Provided Reference compound Hypothetical kinase inhibition
1-(2-Methoxyphenyl)-3-{[(3-Methylphenyl)Methyl]Sulfanyl}-1,2-Dihydropyrazin-2-One 2-Methoxyphenyl / 3-Methylbenzylsulfanyl 338.4234 899944-95-7 Methoxy vs. ethoxy; methyl vs. nitro groups Antimicrobial screening
G194-0628 (1-(2,3-Dihydro-1,4-Benzodioxin-6-Yl)-3-{[(2-Methoxyphenyl)Methyl]Amino}-1,2-DHPO) Benzodioxin / 2-Methoxybenzylamino Not Provided Not Provided Benzodioxin core; amino vs. sulfanyl linkage CNS-targeted drug discovery
Ethyl 2-[[1-[(4-Fluorophenyl)Methyl]Indazole-3-Carbonyl]Amino]-3-Methyl-Butanoate Indazole-carboxamide / Ethyl ester Not Provided Not Provided Indazole core; ester functionality Protease inhibition

Key Observations:

The sulfanyl linkage in the target compound contrasts with the amino linkage in G194-0628 (), which could influence hydrogen-bonding capacity and metabolic stability .

Analogs with benzodioxin cores () are often explored for CNS applications due to their ability to cross the blood-brain barrier, whereas the nitro group in the target compound might limit such utility due to polarity .

Synthetic Accessibility: Sulfanyl-linked derivatives (e.g., target compound and ) are typically synthesized via nucleophilic substitution reactions, while amino-linked analogs () require reductive amination or coupling strategies .

Research Findings and Data Gaps

  • Crystallographic Data: No direct crystallographic data for the target compound are available in the evidence. However, the SHELX system () is widely used for small-molecule refinement, suggesting that structural studies of this compound could employ SHELXL for high-precision refinement .
  • Biological Activity: Limited explicit data exist, but analogs like G194-0628 () are labeled as "screening compounds," implying use in high-throughput assays for target identification .
  • Stability and Solubility : The nitro group may reduce aqueous solubility compared to methyl or methoxy substituents, necessitating formulation optimization for in vivo studies.

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